molecular formula C8H12O2 B162645 (Z)-4-Methylhept-3-ene-2,6-dione CAS No. 137277-67-9

(Z)-4-Methylhept-3-ene-2,6-dione

Cat. No.: B162645
CAS No.: 137277-67-9
M. Wt: 140.18 g/mol
InChI Key: SCZCAOODJLKIAJ-XQRVVYSFSA-N
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Description

(Z)-4-Methylhept-3-ene-2,6-dione is a seven-carbon α,β-unsaturated diketone characterized by a conjugated ene-dione system (C=O groups at positions 2 and 6) and a methyl substituent at position 2. The Z-configuration of the double bond at position 3 introduces steric constraints that influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

137277-67-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(Z)-4-methylhept-3-ene-2,6-dione

InChI

InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4-

InChI Key

SCZCAOODJLKIAJ-XQRVVYSFSA-N

SMILES

CC(=CC(=O)C)CC(=O)C

Isomeric SMILES

C/C(=C/C(=O)C)/CC(=O)C

Canonical SMILES

CC(=CC(=O)C)CC(=O)C

Synonyms

3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs and functional group isosteres, leveraging data from the provided evidence to infer properties and applications.

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

Structural Features :

  • Bicyclic framework integrating pyridine and pyrazine rings with two ketone groups .
  • Hydroxyl substituents enhance polarity and metal-binding capacity.

Activity Data :

Compound EC50 (nM) Key Feature Reference
46 6 Optimized potency in series

Comparison with Target :

  • Reactivity : The rigid bicyclic structure of dihydroxypyrido-pyrazine-1,6-dione derivatives limits conformational flexibility compared to the linear ene-dione system of (Z)-4-Methylhept-3-ene-2,6-dione. This may reduce metabolic instability in biological systems.
Bicyclic Pyrimidinone Derivatives

Structural Features :

  • Pyrimidinone core with fused rings, often modified with azole groups replacing amides .

Key Findings :

  • Azole substitutions (e.g., imidazole, triazole) serve as effective amide isosteres, improving metabolic stability and metal coordination .

Comparison with Target :

  • Functional Groups: The target’s α,β-unsaturated diketone system differs from pyrimidinone’s lactam structure, suggesting divergent reactivity (e.g., enolate formation vs. hydrogen-bonding interactions).
  • Applications: Azole-modified pyrimidinones are tailored for medicinal chemistry, whereas the target’s conjugated ene-dione may favor Michael addition or Diels-Alder reactions in synthesis.
4-Methylacetophenone Azine

Structural Features :

  • Azine (C=N–N=C) backbone derived from ketone condensation, with methyl and phenyl substituents .
  • Formula: C18H20N2 .

Hazard Profile :

  • No classified health or environmental hazards, though toxicological data are incomplete .

Comparison with Target :

  • Reactivity : Azines exhibit nucleophilic susceptibility at nitrogen centers, contrasting with the electrophilic ketones in the target compound.
  • Utility : Azines are typically used as ligands or surfactants, whereas α,β-unsaturated diketones like the target may serve as electrophilic synthons.

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate the biological activity, solubility, and stability of this compound. Its Z-configuration may confer unique stereoelectronic effects.
  • Structural Insights : The rigidity of bicyclic diketones (e.g., pyrido-pyrazine-diones) enhances target engagement but limits synthetic versatility compared to linear ene-diones.
  • Safety Considerations: While 4-Methylacetophenone azine lacks significant hazards, α,β-unsaturated diketones may pose reactivity risks (e.g., skin sensitization) requiring evaluation .

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